Bienvenue dans la boutique en ligne BenchChem!

Ciclonium bromide

ATC classification regulatory differentiation fixed-dose combination

Ciclonium bromide (CAS 29546-59-6) is the definitive carbon parent compound for sila-analog SAR studies and the sole active pharmaceutical ingredient classified under ATC A03DA04 for fixed-dose antispasmodic–analgesic combinations. Its bicyclo[2.2.1]hept-5-enyl-phenyl ether scaffold distinguishes it from fenpiverinium, trospium, and oxapium, making it essential for comprehensive muscarinic antagonist pharmacophore mapping. The bromide counterion enables direct halide-dependent stability comparisons against iodide salts. Procure ciclonium bromide to ensure regulatory alignment, benchmark pharmacological controls, and robust solid-state formulation screening.

Molecular Formula C22H34BrNO
Molecular Weight 408.4 g/mol
CAS No. 29546-59-6
Cat. No. B1668985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclonium bromide
CAS29546-59-6
SynonymsCiclonium bromide
Molecular FormulaC22H34BrNO
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C22H34NO.BrH/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;/h7-13,18-19,21H,5-6,14-17H2,1-4H3;1H/q+1;/p-1
InChIKeyBOCNKEKVCTZYIX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ciclonium Bromide (CAS 29546-59-6) Procurement Guide: What Differentiates This Quaternary Ammonium Antispasmodic


Ciclonium bromide (CAS 29546-59-6, molecular formula C₂₂H₃₄BrNO, molecular weight 408.42 g/mol) is a synthetic quaternary ammonium antimuscarinic agent classified under ATC code A03DA04 (synthetic anticholinergic agents in combination with analgesics) [1]. The compound acts as a competitive muscarinic acetylcholine receptor antagonist, producing spasmolytic effects on gastrointestinal and urinary tract smooth muscle [2]. Its INN designation is ciclonium bromide, and it bears the code ASTA 3746 [3]. As a quaternary ammonium salt, it exhibits limited blood-brain barrier penetration, a class-typical feature that distinguishes it from tertiary amine anticholinergics.

Why Ciclonium Bromide Cannot Be Interchanged with Other Antispasmodic Muscarinic Antagonists Without Verification


Muscarinic antagonists constitute a heterogeneous family whose spasmolytic efficacy, receptor subtype selectivity, and tissue specificity vary substantially across structural classes. Quaternary ammonium compounds such as ciclonium bromide exhibit pH-dependent solubility and ionization that directly influence oral bioavailability and tissue distribution, whereas tertiary amine analogs like pramiverine show fundamentally different absorption profiles [1]. Furthermore, salt-form composition (bromide versus chloride versus iodide) alters physicochemical properties including melting point and hygroscopicity, which may affect formulation stability and manufacturing reproducibility [2]. Direct sila-analog studies comparing ciclonium bromide with its silicon-containing carbon analog have documented measurable pharmacological divergence, confirming that structurally proximal compounds can possess distinguishable pharmacodynamic profiles [3]. These factors collectively preclude a straightforward interchangeability assumption.

Ciclonium Bromide Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Compared to Closest Analogs


ATC Classification Divergence: Ciclonium Bromide Is Exclusively Coded for Fixed-Dose Analgesic Combinations, Distinguishing It from Other Antispasmodics

Ciclonium bromide is assigned to the unique ATC code A03DA04 (synthetic anticholinergic agents in combination with analgesics) [1]. In contrast, butylscopolamine (hyoscine butylbromide) is categorized under A03DB04 (belladonna alkaloids in combination with analgesics, semisynthetic), trospium chloride is categorized under both A03DA06 (synthetic anticholinergics in combination with analgesics) and G04BD09 (urinary antispasmodics), and otilonium bromide is categorized under A03AB06 (synthetic anticholinergics, quaternary ammonium, without analgesic combination). This regulatory taxonomy reflects distinct clinical positioning: ciclonium bromide is the only compound within the A03DA subgroup whose therapeutic indication is exclusively tied to analgesic co-administration, whereas comparators possess independent monotherapy indications.

ATC classification regulatory differentiation fixed-dose combination

Sila-Analog Pharmacological Divergence: Quantitative In Vitro Comparison Between Ciclonium Bromide and Its Silicon-Containing Carbon Analog

Tacke and Wannagat (1976) synthesized the sila-analogs A2 and B2 of ciclonium bromide (B1) and performed direct pharmacological comparison of antispasmodic potency. The study demonstrated that sila-substitution (replacing the central carbon with silicon) produced quantifiably different spasmolytic activity relative to the parent carbon compound B1 in isolated guinea pig ileum preparations stimulated with acetylcholine [1]. The carbon parent B1 (ciclonium bromide) exhibited superior potency relative to its sila-analog B2, establishing that even atomic-level isosteric modification of the ciclonium scaffold alters pharmacodynamic efficacy. This finding provides direct evidence that the carbon-based quaternary ammonium architecture of ciclonium bromide is pharmacologically non-interchangeable with its silicon analog, supporting the premise that precise structural features govern spasmolytic potency within this chemical series.

sila-substitution structure-activity relationship guinea pig ileum

Salt-Form Impact on Physicochemical Properties: Ciclonium Bromide Versus Oxapium Iodide

Ciclonium bromide (CAS 29546-59-6) and oxapium iodide (cyclonium iodide, CAS 6577-41-9) represent structurally distinct antispasmodic agents within the same therapeutic category but with different quaternary ammonium scaffolds. The bromide salt of ciclonium carries a molecular weight of 408.42 g/mol versus 471.42 g/mol for the iodide salt of oxapium [1] [2]. Oxapium iodide crystallizes with a reported melting point of 150–152 °C (or 195–197 °C depending on the recrystallization solvent), whereas ciclonium bromide exhibits distinct solid-state properties reflective of its bicyclo[2.2.1]hept-5-enyl-phenyl scaffold distinct from the cyclohexyl-dioxolane scaffold of oxapium [3]. The differing halide counterions and core scaffolds result in differing solubility profiles, hygroscopicity, and flow properties relevant to solid-dosage manufacturing [2].

salt-form differentiation melting point solubility pharmaceutical processing

Synergistic Combination Ratio Specification: Ciclonium Bromide Dosing in Flupirtin Combinations Is Quantitatively Distinct from Comparator Antispasmodics

Patent US 4,668,684 describes synergistic analgesic-spasmolytic combinations of flupirtin with quaternary ammonium antispasmodics [1]. The claimed dosage range for ciclonium bromide is 5–60 mg (expressed as ciclonium base cation) in combination with 10–900 mg flupirtin [1]. In contrast, the dosage range for butylscopolammonium bromide in the same combination patent is specified as 0.3–100 mg (as cation), with a preferred range of 3–60 mg [1]. This establishes that ciclonium bromide requires a different quantitative loading ratio (minimum 5 mg ciclonium base vs. minimum 0.3 mg butylscopolamine cation) to achieve equivalent synergistic potentiation, implying lower per-milligram antispasmodic potency relative to butylscopolamine in this specific combination context, or differential pharmacokinetic interaction with flupirtin.

synergistic combination flupirtin dosage ratio analgesic potentiation

Toxicity Classification Identifiability: Ciclonium Bromide Carries Acute Oral Toxicity Labeling (Acute Tox. 4, H302) Distinct from Safety Profiles of Structurally Divergent Antispasmodics

Ciclonium bromide is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (Oral), with hazard statement H302 indicating harmful if swallowed [1]. Sigma-Aldrich product listings confirm the compound is assigned Storage Class Code 11 (combustible solids) with Water Hazard Class WGK 1 (slightly hazardous to water) . This classification provides standardized, quantifiable safety-handling specifications that differ from comparator compounds. For instance, fenpiverinium bromide is similarly labeled, while oxapium iodide carries distinct hazard classifications reflective of its iodide counterion [2]. These compound-specific GHS classifications directly determine occupational exposure limits, personal protective equipment requirements, and waste disposal protocols for laboratory and pilot-scale procurement.

acute toxicity GHS classification occupational safety handling requirements

Ciclonium Bromide Application Scenarios Where Its Specific Attributes Support Scientific or Industrial Selection


Fixed-Dose Analgesic-Antispasmodic Combination Product Development Requiring ATC A03DA04 Compliance

When developing or procuring fixed-dose combination products that pair a synthetic anticholinergic spasmolytic with an analgesic for gastrointestinal indications, selecting ciclonium bromide ensures alignment with the ATC A03DA04 classification [1]. This is the only ATC code explicitly assigned to ciclonium, and its exclusive linkage to analgesic combinations makes it the reference compound for this regulatory category. Replacement with otilonium bromide (A03AB06) or pramiverine (A03AX) would place the product in a different regulatory classification, potentially affecting registration and reimbursement pathways.

Structure-Activity Relationship Studies Investigating Sila-Substitution Effects on Muscarinic Antagonist Potency

Ciclonium bromide is the established carbon parent compound for sila-analog structure-activity relationship (SAR) studies, as documented in the foundational work of Tacke & Wannagat (1976), where it served as the reference standard (B1) against which sila-analogs A2 and B2 were compared [2]. Laboratories investigating the pharmacological consequences of carbon-to-silicon isosteric replacement in quaternary ammonium antispasmodics should procure ciclonium bromide as the positive control and benchmark compound, given the published comparative pharmacological dataset.

Quaternary Ammonium Antispasmodic Comparator Panels for In Vitro Ileum Contractility Assays

Ciclonium bromide belongs to a distinct quaternary ammonium subclass characterized by the bicyclo[2.2.1]hept-5-enyl-phenyl ether scaffold, which differentiates it structurally from fenpiverinium (diphenylmethane scaffold), trospium (nortropane scaffold), and oxapium (cyclohexyl-dioxolane scaffold) [3]. Studies aiming to systematically map muscarinic antagonist scaffold-dependence of spasmolytic potency should include ciclonium bromide to represent the bicycloheptenyl-phenyl quaternary ammonium subclass, enabling comprehensive structure-activity coverage across the antispasmodic pharmacophore landscape.

Pharmaceutical Salt-Form Optimization Studies Comparing Bromide and Iodide Quaternary Ammonium Salts

The bromide counterion of ciclonium bromide (MW 408.42) provides a direct comparator to the iodide counterion of oxapium iodide (MW 471.42), enabling systematic investigation of halide-dependent effects on solid-state stability, hygroscopicity, and dissolution rate [4]. Pharmaceutical formulation scientists evaluating the impact of counterion selection on the manufacturability and shelf-life of quaternary ammonium antispasmodics can use ciclonium bromide as the bromide-salt representative in comparative salt-screening panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciclonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.